molecular formula C12H11F3OS2 B054736 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one CAS No. 116609-87-1

3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one

Cat. No.: B054736
CAS No.: 116609-87-1
M. Wt: 292.3 g/mol
InChI Key: YTNCVFWDZRDUOE-UHFFFAOYSA-N
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Description

3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one is an organic compound that features a trifluoromethyl group attached to a phenyl ring, along with two methylsulfanyl groups and a prop-2-en-1-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and methylsulfanyl compounds.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as acids or bases to facilitate the reaction.

    Reaction Steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, optimized reaction conditions, and purification techniques such as distillation or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl group, converting it to an alcohol.

    Substitution: The methylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially affecting its ability to cross cell membranes. The methylsulfanyl groups may interact with specific enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-Bis(methylsulfanyl)-1-phenylprop-2-EN-1-one: Lacks the trifluoromethyl group.

    3,3-Bis(methylsulfanyl)-1-[4-(methyl)phenyl]prop-2-EN-1-one: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-EN-1-one distinguishes it from similar compounds, potentially enhancing its chemical stability, biological activity, and industrial applicability.

Properties

IUPAC Name

3,3-bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3OS2/c1-17-11(18-2)7-10(16)8-3-5-9(6-4-8)12(13,14)15/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNCVFWDZRDUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(=CC(=O)C1=CC=C(C=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50561611
Record name 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116609-87-1
Record name 3,3-Bis(methylsulfanyl)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50561611
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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